SAR-020106

Catalog No.
S548256
CAS No.
M.F
C19H19ClN6O
M. Wt
382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR-020106

Product Name

SAR-020106

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1

InChI Key

SRBJWIBAMIKCMV-GFCCVEGCSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR020106; SAR020106; SAR 020106; SAR20106; SAR20106; SAR 20106.

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

The exact mass of the compound (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile is 382.13089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

SAR-020106 is a potent, ATP-competitive, isoquinoline-based checkpoint kinase 1 (CHK1) inhibitor with an IC50 of 13.3 nM against the isolated human enzyme [1]. Unlike early-generation pan-kinase inhibitors, SAR-020106 was specifically evolved through structure-guided scaffold morphing to achieve exceptional selectivity for CHK1 over CHK2 and other cell-cycle kinases [2]. By blocking the autophosphorylation of CHK1 at S296 and downstream CDK1 phosphorylation at Y15, it effectively abrogates DNA damage-induced S and G2/M checkpoints [1]. This mechanism selectively forces p53-deficient tumor cells into premature mitosis and apoptosis following genotoxic stress [3]. For procurement professionals and lead scientists, SAR-020106 represents a critical, high-fidelity tool compound for benchmarking radiosensitization, chemosensitization, and synthetic lethality in p53-mutant oncology models without the confounding off-target toxicities of broader kinase inhibitors [1].

Substituting SAR-020106 with earlier or alternative CHK1 inhibitors fundamentally compromises experimental integrity and in vivo tolerability [1]. First-generation agents like UCN-01 (7-hydroxystaurosporine) exhibit broad polypharmacology—inhibiting PKC, CDK1, and CDK2—and bind strongly to alpha-1-acidic-glycoprotein, severely distorting in vivo pharmacokinetics and causing hyperglycemia[2]. Similarly, substituting with the clinical-stage inhibitor AZD7762 introduces critical selectivity flaws; AZD7762 is a dual CHK1/CHK2 inhibitor that fails to isolate CHK1-specific pathways and has been associated with unpredictable cardiac toxicity, confounding survival endpoints in animal models [3]. SAR-020106’s strict structural optimization provides >750-fold selectivity for CHK1 over CHK2, ensuring that observed checkpoint abrogation, radiosensitization, and biomarker modulation (e.g., γH2AX increases) are genuinely CHK1-driven and not the result of off-target kinase inhibition[1].

Exceptional CHK1 vs. CHK2 Selectivity for Pathway Isolation

A critical procurement differentiator for SAR-020106 is its extreme selectivity profile. While AZD7762 acts as a dual inhibitor with near-equal potency against CHK1 (IC50 = 5 nM) and CHK2 (IC50 < 10 nM), SAR-020106 inhibits CHK1 with an IC50 of 13.3 nM while maintaining an IC50 of >10 µM for CHK2 and CDK1 [1]. This represents a >750-fold selectivity window, completely isolating the CHK1-mediated DNA damage response from CHK2-driven signaling [2].

Evidence DimensionCHK1 vs. CHK2 Selectivity Ratio
Target Compound DataSAR-020106: >750-fold selective for CHK1 (CHK2 IC50 > 10 µM)
Comparator Or BaselineAZD7762: ~1:1 ratio (CHK1 IC50 = 5 nM; CHK2 IC50 < 10 nM)
Quantified DifferenceSAR-020106 provides complete functional isolation of CHK1, whereas AZD7762 hits both kinases equally.
ConditionsIn vitro recombinant human kinase assays

Procuring SAR-020106 ensures that downstream phenotypic effects are strictly CHK1-dependent, preventing confounding data in target validation assays.

Potent Abrogation of Genotoxic-Induced G2 Arrest

SAR-020106 demonstrates highly efficient abrogation of DNA damage-induced cell cycle checkpoints. In HT29 colon carcinoma cells, SAR-020106 abrogated etoposide-induced G2 arrest with an IC50 of 55 nM, and in SW620 cells with an IC50 of 91 nM [1]. This activity is achieved at concentrations well below its standalone cytotoxicity (GI50 of 0.48 µM in HT29), resulting in a favorable activity index of 8.7 [1].

Evidence DimensionG2 Checkpoint Abrogation (IC50)
Target Compound DataSAR-020106: 55 nM (HT29 cells)
Comparator Or BaselineStandalone cytotoxicity baseline: GI50 = 480 nM
Quantified Difference8.7-fold therapeutic window between checkpoint abrogation and standalone cytotoxicity.
ConditionsHT29 cells treated with etoposide followed by CHK1 inhibition

Allows researchers to cleanly study checkpoint abrogation without the confounding variable of the inhibitor's own direct cellular toxicity.

Quantitative Enhancement of Chemotherapeutic Lethality

SAR-020106 is highly effective at potentiating standard-of-care genotoxic agents in p53-deficient models. When combined with gemcitabine or SN38 (the active metabolite of irinotecan), SAR-020106 enhanced cell killing by 3.0- to 29-fold across several colon tumor lines compared to the genotoxic drug alone [1]. In isogenic A2780 cell lines, the potentiation of gemcitabine was 4.5-fold higher in p53-deficient cells compared to p53-wild-type cells, proving its mechanism-specific synergy[1].

Evidence DimensionEnhancement of Genotoxic Cytotoxicity
Target Compound DataSAR-020106 + Gemcitabine/SN38: 3.0- to 29-fold increase in cell killing
Comparator Or BaselineGemcitabine or SN38 monotherapy (Baseline)
Quantified DifferenceUp to 29-fold reduction in the required dose of genotoxic agents to achieve equivalent cell death.
ConditionsIn vitro colon tumor lines (e.g., SW620, HT29) and isogenic p53-WT/mutant A2780 cells

Provides a validated, highly synergistic combination partner for procurement in high-throughput oncology drug screening panels.

In Vivo Target Engagement and Biomarker Modulation

For in vivo procurement applications, SAR-020106 demonstrates clear target engagement. In SW620 xenograft models, intraperitoneal dosing of SAR-020106 (40 mg/kg) completely inhibited irinotecan-induced CHK1 pS296 autophosphorylation and blocked downstream CDK1 Y15 phosphorylation [1]. This direct biomarker modulation correlated with an increase in γH2AX and PARP cleavage, confirming that the enhanced tumor growth delay was mechanistically tied to CHK1 inhibition rather than off-target toxicity [1].

Evidence DimensionIn vivo CHK1 pS296 autophosphorylation
Target Compound DataSAR-020106 (40 mg/kg i.p.) + Irinotecan: Complete inhibition of pS296
Comparator Or BaselineIrinotecan alone: High pS296 induction
Quantified DifferenceTotal suppression of the compensatory CHK1 activation pathway in vivo.
ConditionsSW620 human colon carcinoma xenograft model in mice

De-risks the transition from in vitro to in vivo models by offering a reliable, trackable pharmacodynamic biomarker (pS296) for dosing regimens.

Mechanistic Isolation of CHK1 in DNA Damage Response (DDR) Profiling

Because SAR-020106 exhibits a >750-fold selectivity for CHK1 over CHK2, it is a highly precise procurement choice for in vitro assays designed to decouple the ATR/CHK1 pathway from the ATM/CHK2 pathway. It should be prioritized over dual inhibitors like AZD7762 when mapping specific kinase dependencies in replication stress models [1].

Sensitization Screening in p53-Deficient Oncology Models

SAR-020106 is highly suited for synthetic lethality screens in p53-mutated or p53-null cancer cell lines (e.g., HT29, SW620). Its ability to selectively abrogate the G2/M checkpoint and force premature mitosis makes it a validated positive control for evaluating new genotoxic payloads or targeted radiotherapies [2].

In Vivo Chemopotentiation and Xenograft Studies

For translational research, SAR-020106 serves as a reliable combination agent in murine xenograft models. Its proven ability to engage its target in vivo (evidenced by pS296 inhibition) and potentiate standard-of-care drugs like irinotecan and gemcitabine without overlapping systemic toxicities makes it highly valuable for preclinical combination therapy validation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

382.1308869 g/mol

Monoisotopic Mass

382.1308869 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

(R)-5-(8-chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile

Dates

Last modified: 08-15-2023
1: Touchefeu Y, Khan AA, Borst G, Zaidi SH, McLaughlin M, Roulstone V, Mansfield D, Kyula J, Pencavel T, Karapanagiotou EM, Clayton J, Federspiel MJ, Russell SJ, Garrett M, Collins I, Harrington KJ. Optimising measles virus-guided radiovirotherapy with external beam radiotherapy and specific checkpoint kinase 1 inhibition. Radiother Oncol. 2013 Jul;108(1):24-31. doi: 10.1016/j.radonc.2013.05.036. Epub 2013 Jul 9. PubMed PMID: 23849174.
2: Borst GR, McLaughlin M, Kyula JN, Neijenhuis S, Khan A, Good J, Zaidi S, Powell NG, Meier P, Collins I, Garrett MD, Verheij M, Harrington KJ. Targeted radiosensitization by the Chk1 inhibitor SAR-020106. Int J Radiat Oncol Biol Phys. 2013 Mar 15;85(4):1110-8. doi: 10.1016/j.ijrobp.2012.08.006. Epub 2012 Sep 14. PubMed PMID: 22981708.
3: Reader JC, Matthews TP, Klair S, Cheung KM, Scanlon J, Proisy N, Addison G, Ellard J, Piton N, Taylor S, Cherry M, Fisher M, Boxall K, Burns S, Walton MI, Westwood IM, Hayes A, Eve P, Valenti M, de Haven Brandon A, Box G, van Montfort RL, Williams DH, Aherne GW, Raynaud FI, Eccles SA, Garrett MD, Collins I. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. J Med Chem. 2011 Dec 22;54(24):8328-42. doi: 10.1021/jm2007326. Epub 2011 Nov 23. PubMed PMID: 22111927; PubMed Central PMCID: PMC3241339.
4: Walton MI, Eve PD, Hayes A, Valenti M, De Haven Brandon A, Box G, Boxall KJ, Aherne GW, Eccles SA, Raynaud FI, Williams DH, Reader JC, Collins I, Garrett MD. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. Mol Cancer Ther. 2010 Jan;9(1):89-100. doi: 10.1158/1535-7163.MCT-09-0938. Epub 2010 Jan 6. PubMed PMID: 20053762.

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